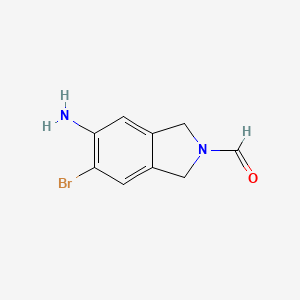

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde

Description

5-Amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde is a heterocyclic compound featuring an isoindole core substituted with an amino group at position 5, a bromine atom at position 6, and a carbaldehyde moiety at position 2 (Figure 1). The carbaldehyde group provides a versatile electrophilic site for condensation or nucleophilic addition reactions. Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica , suggesting challenges in synthesis or stability.

Properties

IUPAC Name |

5-amino-6-bromo-1,3-dihydroisoindole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-1-6-3-12(5-13)4-7(6)2-9(8)11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZAXFFWGTIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1C=O)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde typically involves multi-step organic reactionsReaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions may require catalysts and specific solvents to achieve the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an activator of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

A series of isoindole derivatives with modifications at positions 2, 5, and 6 are listed in supplier databases (). Key structural analogs include:

| Compound Name (CAS No.) | Substituents | Key Features |

|---|---|---|

| 5-Amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde | 5-NH₂, 6-Br, 2-CHO | Bromine enhances reactivity and lipophilicity |

| 5-Amino-2,3-dihydro-1H-isoindole-2-carbaldehyde (1009-25-2) | 5-NH₂, 2-CHO | Lacks bromine; simpler synthesis |

| 5-Amino-2,3-dihydro-2-methyl-1H-isoindole-1-one (1190380-38-1) | 5-NH₂, 2-CH₃, 1-O | Methyl and ketone groups alter polarity |

| 5-Amino-2,3-dihydro-2-ethyl-1H-isoindole-1-one (1234615-94-1) | 5-NH₂, 2-C₂H₅, 1-O | Ethyl group increases steric bulk |

| 5-Amino-2,3-dihydro-2-thiazolylacetate (448958-45-0) | 5-NH₂, 2-thiazole-acetate | Heterocyclic substituent for metal binding |

Electronic and Steric Effects

- Bromine Substituent: The 6-bromo group in the target compound increases molecular weight (MW ≈ 255.08 g/mol) compared to non-brominated analogs (e.g., MW ≈ 176.18 g/mol for CAS 1009-25-2). Bromine’s electronegativity may polarize the aromatic ring, directing electrophilic attacks to specific positions .

- Carbaldehyde vs. Ketone/Esters : The 2-carbaldehyde group offers reactivity distinct from ketones (e.g., CAS 1190380-38-1) or esters (e.g., CAS 448958-45-0). Aldehydes are more electrophilic, enabling Schiff base formation or nucleophilic additions.

Research Implications and Limitations

While structural data for the target compound is sparse, crystallographic tools like SHELX () are critical for resolving isoindole derivatives’ conformations. The discontinued status of 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde highlights a need for improved synthetic protocols or alternative brominated analogs.

Biological Activity

5-Amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉BrN₂O |

| Molecular Weight | 241.09 g/mol |

| IUPAC Name | 5-amino-6-bromo-1,3-dihydroisoindole-2-carbaldehyde |

| Appearance | Powder |

| Storage Temperature | Room temperature |

5-Amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde exhibits its biological effects primarily through interactions with various cellular targets:

- Receptor Binding : This compound binds to multiple receptors with high affinity, influencing various signaling pathways.

- Biochemical Pathways : It affects key biochemical pathways related to cell proliferation, apoptosis, and inflammation.

- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in disease processes, particularly in cancer and viral infections.

Anticancer Properties

Several studies have investigated the anticancer potential of 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde:

- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antiviral Activity

The compound has also been studied for its antiviral properties:

- Research indicates that it may act as an inhibitor of viral replication by targeting specific viral enzymes. For example, it has shown effectiveness against hepatitis C virus (HCV) and other RNA viruses .

Antimicrobial Effects

In addition to its anticancer and antiviral properties, 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde has demonstrated antimicrobial activity:

- Studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism involved apoptosis induction as evidenced by increased Annexin V staining and caspase activation.

Case Study 2: Antiviral Efficacy

A recent study focused on the antiviral efficacy of this compound against HCV. The compound was tested in vitro on HCV-infected Huh7 cells. Results showed a significant reduction in viral load with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent against hepatitis infections.

Future Directions

Further research is warranted to explore the full scope of biological activities associated with 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies to elucidate the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves bromination and aldehyde functionalization. For example, analogous bromo-indole derivatives are synthesized via condensation reactions using aldehydes and amines under basic conditions (e.g., K₂CO₃ in DMF). Optimizing stoichiometry, reaction time (12–24 hours), and purification via column chromatography (e.g., silica gel with chloroform/methanol) can improve yield and purity . Monitoring intermediates with TLC and adjusting temperature (e.g., 60–80°C) may mitigate side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde group and bromine substituent in this compound?

- Methodological Answer :

- IR Spectroscopy : Detect the aldehyde carbonyl stretch (~1700 cm⁻¹) and amine N-H stretches (~3200–3400 cm⁻¹).

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10.5 ppm) and coupling patterns of aromatic protons near the bromine substituent (e.g., deshielding effects at δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Reactivity can be tested by substituting bromine with amines or thiols under catalytic conditions (e.g., CuI/ligands in DMF). Monitor reaction progress via HPLC or LC-MS to track substitution efficiency .

Advanced Research Questions

Q. What strategies can address contradictions between computational predictions and experimental data for this compound’s NMR shifts?

- Methodological Answer :

- Solvent Effects : Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO or CDCl₃) to refine shift predictions .

- Conformational Analysis : Compare Boltzmann-weighted NMR shifts of multiple conformers with experimental data to identify dominant structures .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS.

- pH Stability : Test solubility and decomposition in buffers (pH 1–12) over 72 hours. Use UV-Vis spectroscopy to track aldehyde oxidation (e.g., λmax shifts) .

Q. What mechanistic insights can be gained from studying the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalytic Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/H₂O. Optimize ligand selection (e.g., SPhos) to enhance coupling efficiency .

- Kinetic Studies : Use in-situ IR or GC-MS to monitor intermediate formation (e.g., oxidative addition vs. transmetallation steps) .

Q. How can the amino group’s electronic effects on the isoindole core be quantified for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Hammett Analysis : Synthesize derivatives with electron-donating/withdrawing groups and measure reaction rates (e.g., bromine substitution kinetics).

- DFT Calculations : Map HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and compare DSC/TGA data with literature values.

- Inter-Lab Collaboration : Share samples with independent labs for NMR/IR cross-validation .

Q. What experimental controls are critical when observing unexpected byproducts during synthesis?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without starting materials to rule out reagent contamination.

- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts and identify structures via 2D NMR (COSY, HSQC) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.